N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-3-furamide
Description
“N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-3-furamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are known for their wide range of biological activities and applications in organic synthesis .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves ring closure reactions, employing strategies that ensure the formation of the benzothiazole core with desired substituents . For instance, the synthesis of similar compounds has demonstrated the use of ring opening followed by ring closure reactions, utilizing starting materials like oxo-compounds and amino compounds to afford novel derivatives .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often established through spectral data and quantum chemical calculations . Techniques such as NMR and IR spectroscopy, alongside Density Functional Theory (DFT) calculations, play crucial roles in elucidating the compound’s structure, including bond lengths, angles, and electronic properties .
Chemical Reactions Analysis
Benzothiazole compounds participate in a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties . These reactions can include nucleophilic substitution, condensation with aldehydes, and cyclization reactions, which are pivotal for the functionalization of the benzothiazole core and the introduction of various substituents .
Future Directions
The future directions for research on “N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-3-furamide” could involve further exploration of its synthesis, characterization, and potential applications in various fields. Given the wide range of biological activities associated with benzothiazoles, this compound could have potential applications in medicinal chemistry .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-8-10(5-6-19-8)13(17)16-14-15-11-4-3-9(18-2)7-12(11)20-14/h3-7H,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKLFIOMOLZIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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